molecular formula C11H15N3O5S2 B2885091 N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-89-4

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2885091
CAS RN: 874804-89-4
M. Wt: 333.38
InChI Key: XIWIQJVGSHDPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds have been found to have applications in organic synthesis. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used as an effective catalyst system for Goldberg amidation. This catalytic system is notable for its ability to work with various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Such applications are significant in the field of organic synthesis, offering new methodologies for compound development (De, Yin, & Ma, 2017).

Antibacterial Properties

Research has also identified that certain oxazolidinone derivatives exhibit antibacterial properties. For example, studies on oxazolidinones like U-100592 and U-100766, which are chemically related to N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown effectiveness against a variety of bacterial clinical isolates. These compounds have demonstrated potential in combating various bacterial infections, including those resistant to common antibiotics (Zurenko et al., 1996).

Synthesis of Biologically Active Compounds

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and similar compounds have been employed in the synthesis of other biologically active compounds. For instance, derivatives of oxazolidinones have been synthesized and shown to exhibit significant antimicrobial activities against bacterial and fungal strains. This area of research is important for the development of new drugs and treatment methods (Babu, Pitchumani, & Ramesh, 2013).

Development of Safer Antibacterial Agents

The structurally related oxazolidinones are also being explored to develop safer antibacterial agents. For example, research on novel oxazolidinones has focused on reducing the potential for myelosuppression and monoamine oxidase inhibition, which are key adverse effects in some existing oxazolidinone drugs. These studies aim to improve the safety profile of these antibacterial agents while maintaining their efficacy (Gordeev & Yuan, 2014).

properties

IUPAC Name

N-methyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S2/c1-12-10(15)11(16)13-7-8-14(4-5-19-8)21(17,18)9-3-2-6-20-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWIQJVGSHDPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

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